2-(2-Bromothiazol-4-yl)acetamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

Medicinal chemistry pain point: Regioisomers of bromothiazole acetamide are not functionally interchangeable, and incorrect substitution patterns compromise SAR study outcomes. This specific 2-bromo, 4-acetamide regioisomer (CAS 500345-13-1) provides the exact reactivity required for: - Palladium-catalyzed Negishi cross-coupling at C-2 for 2-aryl thiazole libraries - Lithium-halogen exchange to generate 2-lithiothiazole formyl anion equivalents (destomic acid/lincosamine synthesis) - CTPS1/2 inhibitor scaffold functionalization (oral efficacy at 10 mg/kg BID) - Fragment library inclusion (MW 221.08, TPSA 84.2 Ų)

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 500345-13-1
Cat. No. B3053007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromothiazol-4-yl)acetamide
CAS500345-13-1
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Br)CC(=O)N
InChIInChI=1S/C5H5BrN2OS/c6-5-8-3(2-10-5)1-4(7)9/h2H,1H2,(H2,7,9)
InChIKeyXLMRXVYIMICZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromothiazol-4-yl)acetamide Overview


2-(2-Bromothiazol-4-yl)acetamide (CAS 500345-13-1) is a brominated heterocyclic building block of the thiazole acetamide class, possessing a molecular formula of C5H5BrN2OS and a molecular weight of 221.08 g/mol . It features a 2-position bromine substituent for cross-coupling functionalization and a 4-position acetamide group [1]. Available from research chemical suppliers at purities typically ranging from 95% to 98% , it serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Substitution Risks for 2-(2-Bromothiazol-4-yl)acetamide


Bromothiazole acetamide isomers and regioisomers are not functionally interchangeable. The specific substitution pattern—bromine at the 2-position and acetamide at the 4-position of the thiazole ring—dictates the compound's reactivity profile and subsequent synthetic utility [1]. As demonstrated in palladium-catalyzed cross-coupling studies, the C-2 position of the thiazole ring exhibits distinct oxidative insertion and transmetalation behavior compared to the C-5 position , while the synthesis of the full bromothiazole family confirms that each regioisomer (2-bromo, 4-bromo, 5-bromo) possesses unique physical and spectroscopic properties [2]. Substituting with a 5-bromo isomer (e.g., CAS 7336-54-1) or a 4-bromo isomer (e.g., CAS 1209458-92-3) would alter the electronic distribution, steric environment, and thus the outcome of downstream reactions, potentially compromising synthetic yield, product purity, or biological activity of the final target molecule .

2-(2-Bromothiazol-4-yl)acetamide Key Evidence


C-2 Negishi Arylation Reactivity

2-Bromothiazole derivatives, such as the target compound, enable regiospecific C-2 arylation. A study by Jensen et al. demonstrated that 2-bromothiazole undergoes efficient oxidative insertion of zinc followed by palladium(0)-catalyzed Negishi cross-coupling to yield 2-aryl substituted thiazoles, with 11 distinct aryl derivatives (3a-k) prepared in a one-pot procedure . This contrasts with the C-5 arylation route, which requires a different synthetic sequence involving regioselective C-5 lithiation of a 2-(trimethylsilyl)thiazole precursor . The target compound, bearing the 2-bromo substituent, is thus the appropriate choice for C-2 functionalization.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Spectroscopic Fingerprint vs. Regioisomers

The full family of bromothiazoles (including 2-bromo, 4-bromo, 5-bromo, and polybrominated derivatives) has been systematically synthesized and characterized, with complete NMR spectroscopic data reported for the first time in 2017 [1]. Each regioisomer exhibits a distinct spectroscopic fingerprint, enabling unambiguous identity confirmation and purity assessment [1]. The target compound (2-bromothiazol-4-yl)acetamide shares the 2-bromothiazole core with established spectroscopic parameters.

Analytical Chemistry Quality Control NMR Spectroscopy

Lithium-Halogen Exchange Advantage

2-Bromothiazole serves as a superior substrate for lithium-halogen exchange compared to other halogenated thiazoles. Direct lithiation of thiazole can be achieved, but exchange with 2-bromothiazole using n-BuLi provides a more convenient and higher-yielding route to 2-lithiothiazole [1]. This lithium intermediate behaves as a valuable formyl anion equivalent and has been extensively applied in the synthesis of natural products and pharmaceuticals, including destomic acid and the anticancer antibiotic lincomycin [1].

Synthetic Methodology Reaction Optimization Halogen Exchange

CTPS1/2 Inhibitor Discovery Relevance

Thiazole-containing acetamide scaffolds have demonstrated activity against therapeutically relevant targets. A focused library of 49 fragment-sized thiazoles and thiadiazoles with various substituents (including bromides) was evaluated for drug discovery applications [1]. Furthermore, 2-(alkylsulfonamido)thiazol-4-yl)acetamides have been discovered as a first-in-class chemotype acting as pan-selective inhibitors of CTPS1/2, critical enzymes in de novo pyrimidine synthesis, with optimization yielding an orally active agent demonstrating significant pharmacological responses at 10 mg/kg BID in an animal inflammation model [2]. While the target compound is a simpler brominated precursor rather than an optimized lead, its scaffold aligns with this active pharmacophore class.

Drug Discovery Kinase Inhibition Epigenetics

Storage and Handling Requirements

The target compound requires storage under inert atmosphere at 2-8°C to maintain purity and prevent degradation [1]. It is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary statements P261 and P305+P351+P338 [1]. The computed topological polar surface area (TPSA) is 84.2 Ų [1].

Inventory Management Stability Compound Storage

2-(2-Bromothiazol-4-yl)acetamide Applications


2-Aryl Thiazole Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of 2-aryl thiazole derivatives for structure-activity relationship (SAR) studies should prioritize this compound. The 2-bromo substituent enables direct oxidative insertion of zinc and subsequent Pd(0)-catalyzed Negishi cross-coupling with aryl halides in a one-pot procedure , providing efficient access to diverse C-2 functionalized analogs. This regiospecific reactivity eliminates the need for protecting group strategies required when working with alternative thiazole substitution patterns .

2-Lithiothiazole for Natural Product Synthesis

Organic synthesis groups pursuing total synthesis of thiazole-containing natural products or pharmaceuticals should utilize this compound as a precursor to 2-lithiothiazole. The bromine atom undergoes convenient lithium-halogen exchange with n-BuLi, yielding a versatile formyl anion equivalent [1]. This methodology has been validated in the synthesis of destomic acid (a component of the antibiotics destomycin and hygromycin) and lincosamine (the sugar component of the anticancer antibiotic lincomycin) [1].

CTPS1/2 Inhibitor Development

Drug discovery programs targeting cytidine 5'-triphosphate synthetase (CTPS1/2) for aberrant immune cell proliferation should procure this building block. The thiazol-4-yl)acetamide scaffold is the core of a first-in-class chemotype of pan-selective CTPS1/2 inhibitors, which have demonstrated oral in vivo efficacy at 10 mg/kg BID in inflammation models [2]. The target compound provides a brominated entry point for installing the requisite 2-position substituents identified in the SAR of this series [2].

Fragment-Based Drug Discovery Library

Fragment screening groups building thiazole-focused fragment libraries should include this compound. A published library of 49 fragment-sized thiazoles and thiadiazoles with various substituents (including bromides) has been assembled and evaluated for drug discovery applications [3]. The compound's molecular weight (221.08 Da) and computed TPSA (84.2 Ų) [4] place it well within fragment library design guidelines, making it a suitable starting point for hit identification and subsequent fragment growth campaigns.

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